O-Isopropylhydroxylamine hydrochloride
CAS No.: 4490-81-7
Cat. No.: VC20855252
Molecular Formula: C3H10ClNO
Molecular Weight: 111.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4490-81-7 |
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Molecular Formula | C3H10ClNO |
Molecular Weight | 111.57 g/mol |
IUPAC Name | O-propan-2-ylhydroxylamine;hydrochloride |
Standard InChI | InChI=1S/C3H9NO.ClH/c1-3(2)5-4;/h3H,4H2,1-2H3;1H |
Standard InChI Key | FOFBPRRSRZLRBW-UHFFFAOYSA-N |
SMILES | CC(C)ON.Cl |
Canonical SMILES | CC(C)ON.Cl |
Introduction
Physical and Chemical Properties
O-Isopropylhydroxylamine hydrochloride is characterized by several distinct physical and chemical properties that make it valuable in various scientific applications. The compound is identified by its unique structural features and specific chemical parameters.
Basic Identification
O-Isopropylhydroxylamine hydrochloride is identifiable through several standardized chemical identifiers. These identification markers are crucial for laboratory reference and regulatory documentation purposes.
Table 1: Identification Parameters of O-Isopropylhydroxylamine Hydrochloride
Parameter | Value |
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CAS Number | 4490-81-7 |
Molecular Formula | C₃H₁₀ClNO |
Molecular Weight | 111.57 g/mol |
MDL Number | MFCD00231457 |
Purity (Commercial Grade) | ≥95% |
The compound is structurally characterized by an isopropyl group attached to the oxygen atom of hydroxylamine, with the nitrogen carrying a positive charge balanced by the chloride counterion .
Physical Characteristics
The physical properties of O-Isopropylhydroxylamine hydrochloride provide important information for its identification, handling, and application in research settings.
Table 2: Physical Properties of O-Isopropylhydroxylamine Hydrochloride
Property | Description |
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Appearance | White crystalline solid |
Melting Point | 94°C |
Solubility | Soluble in polar solvents including water and alcohols |
Stability | Requires storage under inert atmosphere |
Understanding these physical characteristics is essential for proper laboratory handling and experimental design when working with this compound.
Synthesis Methods
The synthesis of O-Isopropylhydroxylamine hydrochloride can be achieved through several established methods, each with specific reaction conditions and reagents.
Isopropylamine-Nitrite Reaction
One common synthetic route involves the reaction of isopropylamine with nitrite under acidic conditions. This preparation method follows a specific protocol:
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A hydrochloric acid solution of nitrite is generated by reacting sodium nitrite with hydrochloric acid
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Isopropylamine is dissolved in an appropriate amount of water
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The two solutions are combined under controlled conditions to form O-Isopropylhydroxylamine hydrochloride
This method provides a straightforward approach to synthesizing the compound in laboratory settings, though careful control of reaction conditions is required to maximize yield and purity.
2-Nitropropane Reduction Method
Another significant synthetic approach utilizes 2-nitropropane as the starting material:
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2-Nitropropane is reacted with ethanol in the presence of concentrated sulfuric acid
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The reaction mixture undergoes extraction processes
This method has been documented in patent literature and offers an alternative route that may be preferred in certain manufacturing scenarios based on reagent availability and process considerations.
Catalytic Hydrogenation
Patent literature also describes catalytic hydrogenation approaches for preparing isopropylhydroxylamine compounds:
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2-Nitropropane undergoes hydrogenation using specific catalysts
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Palladium-based catalysts feature prominently in these procedures
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The reaction may be performed in the presence of additives such as EDTA to control selectivity
This approach represents a more sophisticated synthetic method that may be favored in industrial-scale production due to potential advantages in yield and product purity.
Chemical Reactivity
O-Isopropylhydroxylamine hydrochloride demonstrates distinctive chemical behavior that makes it valuable in various synthetic applications. Understanding its reactivity profile is essential for utilizing this compound effectively.
Major Reaction Types
The compound participates in several important reaction categories:
Table 3: Key Reaction Types of O-Isopropylhydroxylamine Hydrochloride
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Forms corresponding nitroso compounds | Potassium permanganate and other oxidizing agents |
Reduction | Produces amine derivatives | Lithium aluminum hydride and similar reducing agents |
Substitution | Hydroxylamine group reacts with electrophiles | Various electrophilic reagents |
The reactivity of the hydroxylamine functional group provides synthetic versatility, allowing the compound to serve as a building block in more complex molecular architectures.
Reaction Outcomes
The products obtained from reactions with O-Isopropylhydroxylamine hydrochloride vary based on reaction conditions and reagents employed. The hydroxylamine moiety's nucleophilic character enables it to participate in diverse transformations, particularly in the context of building more complex molecular structures such as hydroxamic acids.
Applications
O-Isopropylhydroxylamine hydrochloride finds application across multiple scientific domains, with particularly notable uses in pharmaceutical research and materials science.
Synthetic Organic Chemistry
In organic synthesis, the compound serves as an important intermediate:
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Functions as a key building block for hydroxamic acids
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Utilized in the preparation of metal-chelating agents
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Serves as a reagent in the synthesis of specialized functional groups
These applications make it a valuable tool in the synthetic chemist's arsenal, particularly when specific functional group transformations are required.
Pharmaceutical Research
In pharmaceutical contexts, O-Isopropylhydroxylamine hydrochloride has several important applications:
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Serves as a building block in the development of protein degraders
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Contributes to the synthesis of potential drug candidates
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Utilized in structure-activity relationship studies
Additionally, the compound has shown antibacterial properties, with demonstrated efficacy in preventing bacterial biofilm formation and reducing existing biofilms. This antibacterial activity suggests potential applications in medical research focused on addressing bacterial persistence mechanisms.
Materials Science
Within materials science, the compound has demonstrated utility:
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Used in the development of functionalized polymers
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Contributes to specialized material modification processes
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Employed in creating materials with specific surface properties
These applications highlight the compound's versatility beyond purely synthetic chemical applications, extending to the development of advanced materials with tailored properties.
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